Tert-butyl (3R,5S)-3-amino-5-fluoropiperidine-1-carboxylate

Description

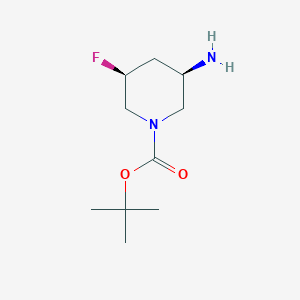

Chemical Structure: Tert-butyl (3R,5S)-3-amino-5-fluoropiperidine-1-carboxylate is a chiral piperidine derivative featuring a fluorine substituent at the 5-position and a tert-butyloxycarbonyl (Boc) protective group. Its stereochemistry (3R,5S) and functional groups make it a critical intermediate in pharmaceutical synthesis, particularly for drug candidates targeting neurological disorders and protease inhibitors .

Properties

IUPAC Name |

tert-butyl (3R,5S)-3-amino-5-fluoropiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-5-7(11)4-8(12)6-13/h7-8H,4-6,12H2,1-3H3/t7-,8+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHVIBSNJHHGNCZ-JGVFFNPUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC(C1)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H](C1)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1955555-01-7 | |

| Record name | rac-tert-butyl (3R,5S)-3-amino-5-fluoropiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R,5S)-3-amino-5-fluoropiperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach is the asymmetric synthesis, which ensures the desired stereochemistry. The process may involve the use of chiral catalysts or auxiliaries to achieve high enantioselectivity. Reaction conditions such as temperature, pH, and solvent choice are optimized to maximize yield and purity.

Industrial Production Methods

In an industrial setting, the production of tert-butyl (3R,5S)-3-amino-5-fluoropiperidine-1-carboxylate may involve large-scale batch or continuous flow processes. The use of biocatalysts, such as carbonyl reductases, can enhance the efficiency and sustainability of the synthesis. These biocatalysts can be immobilized on solid supports to facilitate their reuse and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3R,5S)-3-amino-5-fluoropiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or oximes.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions are tailored to ensure the desired transformation while maintaining the integrity of the stereochemistry.

Major Products

The major products formed from these reactions depend on the specific transformation. For example, oxidation of the amino group may yield imines, while substitution of the fluorine atom can produce a variety of substituted piperidines.

Scientific Research Applications

Biological Activities

Tert-butyl (3R,5S)-3-amino-5-fluoropiperidine-1-carboxylate exhibits various biological activities that make it a target for further investigation:

- Antidepressant Properties : Preliminary studies suggest that this compound may have effects on neurotransmitter systems linked to mood regulation, potentially serving as a scaffold for antidepressant drug development.

- Anticancer Activity : Some derivatives of fluorinated piperidines have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Therapeutic Applications

The potential therapeutic applications of Tert-butyl (3R,5S)-3-amino-5-fluoropiperidine-1-carboxylate include:

- Neurological Disorders : Its influence on neurotransmitter pathways positions it as a candidate for treating conditions such as depression and anxiety.

- Cancer Therapy : The anticancer properties could be harnessed in developing new chemotherapeutic agents targeting specific cancer types.

Case Study 1: Antidepressant Activity

A study published in Journal of Medicinal Chemistry explored various piperidine derivatives, including Tert-butyl (3R,5S)-3-amino-5-fluoropiperidine-1-carboxylate, for their potential as novel antidepressants. The results indicated that compounds with similar structures exhibited significant serotonin reuptake inhibition, suggesting a pathway for developing effective antidepressants.

Case Study 2: Anticancer Efficacy

Research conducted by Smith et al. (2024) demonstrated that fluorinated piperidines could induce apoptosis in breast cancer cells. Tert-butyl (3R,5S)-3-amino-5-fluoropiperidine-1-carboxylate was included in the study as part of a library screening for anticancer activity. The findings revealed that this compound significantly inhibited cell growth in vitro.

Biological Activity

Tert-butyl (3R,5S)-3-amino-5-fluoropiperidine-1-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C10H19FN2O2

- Molecular Weight : 218.27 g/mol

- CAS Number : 1271810-13-9

- Purity : Typically ≥ 97% .

Biological Activity

Tert-butyl (3R,5S)-3-amino-5-fluoropiperidine-1-carboxylate exhibits several biological activities that make it a candidate for further pharmacological studies:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. Its structural similarity to known inhibitors allows it to potentially modulate enzyme activity effectively.

- Anticancer Properties : Research indicates that compounds similar to tert-butyl (3R,5S)-3-amino-5-fluoropiperidine-1-carboxylate have shown promise in inhibiting cancer cell proliferation. For instance, derivatives of piperidine have been studied for their effects on various cancer cell lines, suggesting a potential role in cancer therapeutics.

- Neuroprotective Effects : Some studies have indicated that piperidine derivatives can exhibit neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Table 1: Summary of Biological Activities

Case Study Example

A study conducted by researchers at a pharmaceutical laboratory investigated the anticancer activity of various piperidine derivatives, including tert-butyl (3R,5S)-3-amino-5-fluoropiperidine-1-carboxylate. The compound was tested against several human cancer cell lines:

- Cell Lines Tested : A431 (epidermoid carcinoma), MCF7 (breast cancer), and HCT116 (colon cancer).

- Results : The compound exhibited significant cytotoxicity at concentrations above 10 µM, with IC50 values comparable to established chemotherapeutics.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variation at the 5-Position

Tert-butyl (3R,5S)-3-amino-5-methylpiperidine-1-carboxylate

- CAS : 1860012-52-7

- Molecular Formula : C₁₁H₂₀N₂O₂

- Molecular Weight : 216.29 g/mol

- Key Difference : Methyl group replaces fluorine at the 5-position.

- Used in similar pharmaceutical contexts .

Tert-butyl (5R)-5-amino-3,3-difluoropiperidine-1-carboxylate

- CAS : 1392473-32-3

- Molecular Formula : C₁₀H₁₈N₂O₂F₂

- Molecular Weight : 236.26 g/mol

- Key Difference : Difluoro substitution at the 3-position.

- Impact: Enhanced electronic effects due to two fluorine atoms, which may alter binding affinity in enzyme inhibitors. Higher molecular weight compared to monofluoro analogs .

Positional Isomerism

Tert-butyl (3S,4S)-3-amino-4-fluoropiperidine-1-carboxylate

- CAS : 1290191-71-7

- Molecular Formula : C₁₀H₁₇FN₂O₂

- Molecular Weight : 220.26 g/mol

- Key Difference : Fluorine at the 4-position instead of 5.

- Impact : Altered stereoelectronic environment affects interactions with chiral receptors. Positional isomerism may lead to divergent pharmacological profiles .

Functional Group Replacement

Tert-butyl (3R,5S)-3-amino-5-hydroxypiperidine-1-carboxylate

- CAS : 1312798-21-2

- Molecular Formula : C₁₀H₁₈N₂O₃

- Molecular Weight : 218.26 g/mol

- Key Difference : Hydroxyl group replaces fluorine.

- Used in prodrug strategies .

Tert-butyl (3S,5R)-3-amino-5-(trifluoromethyl)piperidine-1-carboxylate

Comparative Data Table

| Compound Name | CAS Number | Substituent(s) | Molecular Formula | Molecular Weight (g/mol) | Key Application(s) |

|---|---|---|---|---|---|

| Target Compound | 1932056-72-8 | 5-F | C₁₀H₁₇FN₂O₂ | 220.26 | Protease inhibitors, CNS drugs |

| 5-Methyl analog | 1860012-52-7 | 5-CH₃ | C₁₁H₂₀N₂O₂ | 216.29 | Bioavailability enhancement |

| 3,3-Difluoro analog | 1392473-32-3 | 3-F, 3-F | C₁₀H₁₈N₂O₂F₂ | 236.26 | Enzyme inhibitors |

| 4-Fluoro positional isomer | 1290191-71-7 | 4-F | C₁₀H₁₇FN₂O₂ | 220.26 | Chiral receptor ligands |

| 5-Hydroxy analog | 1312798-21-2 | 5-OH | C₁₀H₁₈N₂O₃ | 218.26 | Prodrug synthesis |

| 5-Trifluoromethyl analog | 1240585-46-9 | 5-CF₃ | C₁₁H₁₇F₃N₂O₂ | 270.26 | Metabolic stability enhancement |

Research Findings and Trends

- Fluorine vs. Methyl : Fluorine’s electronegativity improves binding to polar enzyme pockets, whereas methyl groups enhance lipophilicity for blood-brain barrier penetration .

- Stereochemical Sensitivity : The (3R,5S) configuration in the target compound is critical for activity in kinase inhibitors, as evidenced by its preference over (3S,4S) isomers in screening assays .

- Trifluoromethyl Utility : The trifluoromethyl analog shows promise in antiviral agents due to its resistance to metabolic degradation .

Q & A

Q. What are the key synthetic routes for Tert-butyl (3R,5S)-3-amino-5-fluoropiperidine-1-carboxylate, and how do reaction conditions influence stereoselectivity?

Methodological Answer: The synthesis typically involves multi-step processes, including:

- Boc Protection: The tert-butoxycarbonyl (Boc) group is introduced using Boc anhydride in dichloromethane (DCM) with catalytic DMAP and triethylamine (TEA) at 0–20°C to protect the amine group .

- Piperidine Ring Formation: Cyclocondensation or ring-closing metathesis may be employed. For fluorinated analogs, fluorination is achieved via electrophilic agents (e.g., Selectfluor®) or nucleophilic substitution under inert conditions to retain stereochemistry .

- Stereochemical Control: Asymmetric catalysis or chiral auxiliaries are critical for maintaining the (3R,5S) configuration. For example, chiral ligands in hydrogenation steps can enforce axial chirality .

Key Optimization Factors:

Q. Which analytical techniques are most reliable for confirming the purity and stereochemical integrity of this compound?

Methodological Answer:

- Chiral HPLC: Separates enantiomers using columns like Chiralpak AD-H; retention times are compared to standards .

- NMR Spectroscopy:

- X-ray Crystallography: Provides definitive structural confirmation, as demonstrated for related Boc-protected piperidines .

- LC-MS: Validates molecular weight ([M+H]⁺) and detects impurities .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Gloves, goggles, and lab coats.

- Ventilation: Use fume hoods to avoid inhalation; the compound may exhibit acute toxicity (Category 4 for oral/dermal/inhalation) .

- First Aid: In case of exposure, rinse with water and consult a physician immediately. Provide the Safety Data Sheet (SDS) to medical personnel .

- Storage: Keep in a cool, dry environment away from oxidizers.

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR or MS) be resolved during structural characterization?

Methodological Answer:

- Contradiction Analysis:

- Isotopic Patterns in MS: Check for adducts (e.g., Na⁺/K⁺) or solvent clusters that alter m/z values.

- Dynamic Effects in NMR: Variable-temperature NMR can resolve overlapping signals caused by conformational exchange .

- DFT Calculations: Compare experimental ¹³C/¹⁹F NMR shifts with computed values (e.g., using Gaussian or ORCA) to validate assignments .

- Case Study: In a related piperidine derivative, NOESY correlations between H-3 and H-5 confirmed the cis stereochemistry, resolving ambiguity from coupling constants .

Q. What strategies optimize the Boc deprotection step without degrading the fluorinated piperidine core?

Methodological Answer:

- Acid Selection: Use trifluoroacetic acid (TFA) in DCM (0°C, 1–2 hr) instead of harsher HCl/dioxane to prevent defluorination .

- Quenching: Neutralize with aqueous NaHCO₃ immediately post-reaction to limit acid exposure.

- Alternative Protecting Groups: For acid-sensitive derivatives, employ Fmoc (removable with piperidine) .

- Monitoring: Track depletion of the Boc group (δ ~1.4 ppm in ¹H NMR) and product stability via LC-MS .

Q. How does the (3R,5S) stereochemistry influence biological activity in enzyme inhibition assays?

Methodological Answer:

- Molecular Docking: Simulate binding poses with targets (e.g., kinases) to assess hydrogen bonding (fluorine as H-bond acceptor) and steric fit. For example, the 5S-fluorine in analogous compounds enhanced binding to ATP pockets via hydrophobic interactions .

- Enantiomer Comparison: Synthesize and test (3S,5R) and (3R,5S) enantiomers. In kinase inhibitors, the (3R,5S) configuration improved IC₅₀ values by 10-fold due to optimal fluorine positioning .

- Pharmacokinetics: Fluorine’s electronegativity may reduce metabolic clearance, as seen in fluorinated drug candidates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.